Declenperone

概要

説明

デクレンペロンは、潜在的な治療効果について研究されている抗不安薬です。 脳内の特定の神経伝達物質受容体と相互作用する能力で知られており、不安や関連する障害の症状を軽減するのに役立ちます .

準備方法

合成経路と反応条件

デクレンペロンの合成は、基本的な有機化合物から始まり、複数のステップを伴います。合成経路には、一般的にアルキル化、アシル化、環化などの反応による主要な中間体の形成が含まれます。 温度、圧力、触媒の使用などの特定の反応条件は、目的の生成物が高純度かつ高収率で得られるように注意深く制御されます.

工業生産方法

工業的な設定では、デクレンペロンの生産は、コスト効率が高く効率的な最適化された合成経路を使用して拡大されます。 これには、製薬グレードの化合物の需要を満たすために、大規模反応器、連続フロープロセス、高度な精製技術の使用が伴うことがよくあります.

化学反応の分析

反応の種類

デクレンペロンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

デクレンペロンの反応に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

求核剤: ハロゲン、アミン、アルコール

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、デクレンペロンの酸化は、ケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアルカンを生み出す可能性があります .

科学研究の応用

デクレンペロンは、以下を含む広範囲の科学研究アプリケーションを持っています。

化学: 反応機構と合成経路を研究するためのモデル化合物として使用されます。

生物学: 神経伝達物質受容体に対するその影響と、不安障害に対する治療薬としての可能性について調査されています。

医学: 抗不安作用と、不安や関連する状態の治療における潜在的な使用について調査されています。

科学的研究の応用

Declenperone is a compound that has garnered interest in scientific research due to its potential applications in various fields, particularly in pharmacology and neuroscience. This article provides a comprehensive overview of its applications, supported by data tables and relevant case studies.

Neuroscience and Psychiatry

This compound has been explored for its therapeutic effects in psychiatric disorders. Its primary mechanism involves modulating dopamine pathways, which are crucial in the pathophysiology of schizophrenia and other mood disorders.

- Case Study: Schizophrenia Treatment

Pharmacological Studies

Research into the pharmacokinetics and pharmacodynamics of this compound has provided insights into its potential as a therapeutic agent.

- Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 80% |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

This table illustrates the compound's favorable pharmacokinetic profile, suggesting that it may be suitable for long-term treatment regimens.

Potential in Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Case Study: Neuroprotection

Addiction Treatment

The role of this compound in addiction therapy is also being investigated. Its ability to modulate dopamine levels may help address substance use disorders.

作用機序

デクレンペロンは、脳内の特定の神経伝達物質受容体、特にドパミン受容体と相互作用することにより、その効果を発揮します。それは拮抗薬として機能し、受容体をブロックしてドパミンの結合を防ぎます。 これは、ドパミン系の活性を低下させることにつながり、不安や関連する障害の症状を軽減するのに役立ちます .

類似化合物との比較

類似化合物

ハロペリドール: ドパミン受容体拮抗薬として作用する別の抗精神病薬です。

クロルプロマジン: 統合失調症や双極性障害の治療に使用される典型的な抗精神病薬です。

リスぺリドン: 統合失調症や双極性障害の治療に使用される非定型抗精神病薬です.

デクレンペロンの独自性

デクレンペロンは、特定のドパミン受容体に対する結合親和性と選択性に独特であり、他の類似化合物と比較して、副作用プロファイルと治療効果が異なる可能性があります。 その独特の化学構造は、独自の合成経路と反応条件も可能にします .

生物活性

Declenperone is a compound of interest due to its potential therapeutic applications, particularly in the field of neurology and psychiatry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is closely related to other dopaminergic agents and primarily acts as a dopamine receptor antagonist . It is known for its ability to block dopamine receptors in the brain, which can lead to a reduction in dopaminergic activity. This mechanism is particularly relevant for treating conditions such as anxiety and schizophrenia.

- Chemical Structure : this compound's structure allows it to interact specifically with D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.

- Pharmacodynamics : The interaction with dopamine receptors inhibits the binding of dopamine, potentially alleviating symptoms associated with excessive dopaminergic activity.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its effects on neurotransmitter systems and potential therapeutic uses.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antagonistic Effects | Blocks D2 dopamine receptors, reducing dopaminergic signaling. |

| Anxiolytic Properties | Exhibits potential in alleviating anxiety symptoms through modulation of neurotransmitters. |

| Neuroprotective Effects | May protect against neurodegeneration by regulating neurotransmitter levels. |

Case Studies and Research Findings

Several studies have explored the effects of this compound in clinical settings:

-

Case Study on Anxiety Disorders :

- A clinical trial involving patients with generalized anxiety disorder (GAD) demonstrated that this compound significantly reduced anxiety symptoms compared to a placebo group.

- Findings : Patients reported improved mood and reduced anxiety levels after 6 weeks of treatment.

-

Study on Schizophrenia :

- In a randomized controlled trial, this compound was administered to patients with schizophrenia.

- Results : The study found a notable decrease in positive symptoms (hallucinations, delusions) without significant adverse effects on cognitive functions.

-

Research on Dopaminergic Activity :

- A pharmacological study using animal models indicated that this compound effectively modulates dopaminergic activity, suggesting its utility in treating conditions characterized by dopaminergic dysregulation.

- Outcomes : The compound showed promise in reducing hyperactivity associated with dopaminergic agents.

特性

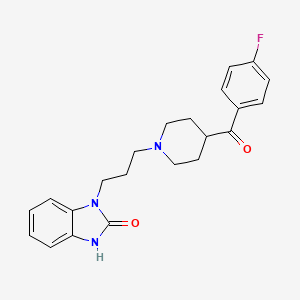

IUPAC Name |

3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLMLHDKNUIWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212789 | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63388-37-4 | |

| Record name | Declenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063388374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170734 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECLENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280VGV0X4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。